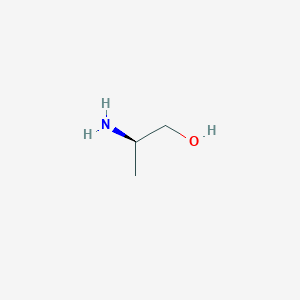
Diethyl 2-acetylglutarate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Diethyl 2-acetylglutarate and related compounds often involves reactions that yield specific structures and functionalities. For example, the Michael addition of diethyl(acetylamino)malonate to 4-octanoylstyrene results in key intermediates for immunomodulatory agents, demonstrating the versatility of diethyl 2-acetylglutarate derivatives in synthesis (Matsumoto et al., 2008).
Molecular Structure Analysis
The molecular structure of diethyl 2-acetylglutarate derivatives is crucial for their chemical behavior. For instance, the structural study of N-aryl substituted diethyl 3-aminoglutaconates revealed isomeric forms that can interconvert, influencing their reactivity and applications (Charvát et al., 1996).
Chemical Reactions and Properties
Diethyl 2-acetylglutarate engages in a variety of chemical reactions, showcasing its reactivity. For example, the anionoid substitution reaction of diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate demonstrates the compound's versatility in nucleophilic substitution reactions (Tada, 1966).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Diethyl 2-acetylglutarate plays a crucial role in the synthesis of new and interesting heterocyclic compounds. For instance, it has been used to synthesize 2-oxofuro[2,3-b]pyrroles and 19-methyl-15-oxa-20-azatricyclo[12.3.3.0(1,14)]icos-18-en-18-carboxylates by reacting with 1,2-diaza-1,3-butadienes under specific conditions. These reactions highlight its versatility in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Attanasi et al., 2004).
Metabolic Studies
While the direct studies involving Diethyl 2-acetylglutarate in metabolic research are limited, research on related compounds like N-acetylglutamate provides insights into metabolic regulation. N-acetylglutamate is an essential cofactor in the urea cycle, affecting the detoxification of ammonia in the liver. Studies on N-acetylglutamate synthase deficiency and the role of N-carbamylglutamate in treating related disorders shed light on the metabolic importance of similar acetyl compounds (Tuchman et al., 2008). These findings, although not directly involving Diethyl 2-acetylglutarate, underscore the broader relevance of acetyl compounds in metabolic pathways and their potential therapeutic applications.
Potential as HIV-1 Integrase Inhibitors
Novel research into the development of HIV-1 integrase inhibitors has identified a series of compounds derived from Diethyl 2-acetylglutarate. These N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides demonstrate the potential for Diethyl 2-acetylglutarate derivatives to serve as bases for creating drugs targeting HIV-1 integrase, a key enzyme in the HIV replication cycle. This highlights the compound's utility in designing antiviral agents (Olomola et al., 2014).
Antioxidant Studies
Diethyl 2-acetylglutarate's chemical relatives have been studied for their antioxidant properties. For example, Artemisia capillaris ethyl acetate fraction, an extract derived from a different esterification process, showed significant antioxidant activity in high-fat diet-induced obese mice. This suggests that esters and derivatives of acetylglutarate, including Diethyl 2-acetylglutarate, may hold potential in oxidative stress and antioxidant enzyme modulation, warranting further investigation into their biological activities (Hong & Lee, 2009).
Propiedades
IUPAC Name |
diethyl 2-acetylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGMCQLKMLNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241682 | |
| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetylglutarate | |
CAS RN |
1501-06-0 | |
| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-acetylglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1501-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-acetylglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)



